molecular formula C50H84BN B14140639 Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate CAS No. 189947-86-2

Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate

Cat. No.: B14140639
CAS No.: 189947-86-2
M. Wt: 710.0 g/mol
InChI Key: DVFYERJSRJAZMC-UHFFFAOYSA-N
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Description

Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate is a chemical compound with the molecular formula C50H84BN. It is known for its unique structure, which includes a tetrabutylammonium cation and a butyl tris-(4-tert-butylphenyl)borate anion. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate typically involves the reaction of tetrabutylammonium bromide with butyl tris-(4-tert-butylphenyl)borate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for mixing, reaction control, and purification.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various borate esters, while reduction can produce different borohydride derivatives.

Scientific Research Applications

Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate involves its interaction with molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical processes, influencing the rate and outcome of reactions. Its unique structure allows it to interact with different substrates and reagents, facilitating specific chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium bromide: A common quaternary ammonium salt used in phase-transfer catalysis.

    Butyl tris-(4-tert-butylphenyl)borate: A related borate compound with similar structural features.

Uniqueness

Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate is unique due to its combination of a tetrabutylammonium cation and a butyl tris-(4-tert-butylphenyl)borate anion. This combination imparts specific properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

CAS No.

189947-86-2

Molecular Formula

C50H84BN

Molecular Weight

710.0 g/mol

IUPAC Name

butyl-tris(4-tert-butylphenyl)boranuide;tetrabutylazanium

InChI

InChI=1S/C34H48B.C16H36N/c1-11-12-25-35(29-19-13-26(14-20-29)32(2,3)4,30-21-15-27(16-22-30)33(5,6)7)31-23-17-28(18-24-31)34(8,9)10;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h13-24H,11-12,25H2,1-10H3;5-16H2,1-4H3/q-1;+1

InChI Key

DVFYERJSRJAZMC-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCC)(C1=CC=C(C=C1)C(C)(C)C)(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC

Origin of Product

United States

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